3-(Cyclohex-1-en-1-yl)acrylic acid
Description
Overview of Acrylic Acid Derivatives in Organic Chemistry
Acrylic acid (IUPAC name: prop-2-enoic acid) is the simplest unsaturated carboxylic acid, featuring a vinyl group directly attached to a carboxyl group. wikipedia.org Its derivatives, which include its salts and esters (known as acrylates), are pivotal in organic synthesis and polymer chemistry. wikipedia.orgwikipedia.org These compounds are highly reactive due to the presence of both a carboxylic acid function and a carbon-carbon double bond, allowing them to undergo a wide range of chemical reactions. arkema.com
Acrylic acid derivatives are fundamental monomers for producing a vast array of polymers and copolymers. wikipedia.orgdouwin-chem.com These polymers, known as polyacrylates, are integral to numerous industries and are used in the manufacturing of plastics, adhesives, coatings, elastomers, and textiles. wikipedia.orgresearchgate.net A significant application of acrylic acid is in the production of superabsorbent polymers, which are primarily used in personal care products. researchgate.net
In the realm of organic synthesis, the double bond in acrylic acid derivatives makes them excellent Michael acceptors and dienophiles in reactions like the Diels-Alder cycloaddition. wikipedia.org Researchers continuously explore new derivatives for various applications. For instance, novel acrylic acid compounds have been synthesized and evaluated as potential inhibitors for enzymes like lipoxygenase and cyclooxygenase-1, highlighting their relevance in medicinal chemistry. nih.gov Furthermore, they are key starting materials for synthesizing a variety of fine chemicals and pharmaceutical intermediates. researchgate.netmyskinrecipes.com
Significance of Cyclohexene (B86901) Moiety in Chemical Structures
In industrial chemistry, cyclohexene is a precursor to essential chemicals such as adipic acid, which is a monomer for the production of nylon. wikipedia.orgnus.edu.sg Its oxidation products, including cyclohexenol and cyclohexenone, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nus.edu.sg
The importance of the cyclohexene ring is particularly evident in medicinal chemistry and drug design. Studies have demonstrated that this moiety can be critical for a compound's biological activity. For example, research on an anticancer agent showed that replacing the cyclohexenyl group with a phenyl group led to a significant decrease in its potency, indicating the cyclohexene ring's crucial role in the molecule's interaction with its biological target. nih.gov Derivatives of cyclohexene have been investigated for a wide range of pharmacological activities, including antitumor, antimicrobial, and antifungal properties. azjm.org
Research Landscape and Scholarly Interest in 3-(Cyclohex-1-en-1-yl)acrylic Acid
This compound is primarily recognized in the scientific community as a versatile building block for organic synthesis. myskinrecipes.com Its commercial availability as a research chemical facilitates its use in the development of more complex molecular architectures. bldpharm.comchiralen.com Scholarly interest is focused on leveraging its dual chemical functionality—the acrylic acid group and the cyclohexene ring—for constructing novel compounds.
The compound's structure makes it an ideal substrate for cycloaddition reactions, such as the Diels-Alder reaction, which are fundamental for creating complex cyclic systems. myskinrecipes.com This capability is particularly valuable in the synthesis of pharmaceutical intermediates and specialty materials where specific three-dimensional structures are required. myskinrecipes.com
While extensive research exists on the broad classes of acrylic acid derivatives and cyclohexene-containing molecules, dedicated studies on the specific biological activities or direct applications of this compound itself are less common. The current research landscape positions the compound more as a starting material or an intermediate rather than a final product. For example, related but more complex acrylic acid derivatives have been isolated from natural sources and shown to possess enzyme-inhibiting properties. nih.gov This suggests that while this compound serves as a foundational structure, further functionalization is typically explored to impart specific biological or material properties.
| Related Research Compound | Key Finding |
| ZJ-101 (Superstolide A analog) | The cyclohexene ring was found to be critical for its anticancer activity. nih.gov |
| Novel thienyl/furfuryl acrylic acid derivatives | Showed potential as dual lipoxygenase/cyclooxygenase-1 inhibitors with anti-inflammatory activity. nih.gov |
| Acrylic acid derivatives from Achillea mellifolium | Isolated compounds demonstrated potent urease inhibition activity in vitro. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(cyclohexen-1-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h4,6-7H,1-3,5H2,(H,10,11)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBJZZUJRAWYLX-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=CC1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56453-88-4 | |
| Record name | NSC244956 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for 3 Cyclohex 1 En 1 Yl Acrylic Acid and Its Derivatives
Established Organic Synthesis Routes
The traditional synthesis of 3-(cyclohex-1-en-1-yl)acrylic acid and its analogues relies on fundamental carbon-carbon bond-forming reactions that are cornerstones of organic chemistry. These methods are prized for their reliability and predictability.
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a highly effective and widely used method for forming carbon-carbon bonds, particularly in the synthesis of α,β-unsaturated acids. byjus.com The reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst. byjus.comresearchgate.net
For the synthesis of this compound, this approach entails the reaction of cyclohex-1-ene-1-carbaldehyde with malonic acid. The reaction is typically catalyzed by a weak base like pyridine (B92270) or piperidine. numberanalytics.com The mechanism proceeds through the deprotonation of malonic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of the cyclohexene (B86901) carbaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated acid product. The use of a basic solvent can also facilitate the decarboxylation of the malonic acid derivative. numberanalytics.com This method is advantageous due to its versatility and the generally high yields of the desired product. byjus.com
Table 1: Catalysts for Knoevenagel Condensation
| Catalyst Type | Specific Examples | Role in Reaction |
|---|---|---|
| Weak Organic Bases | Piperidine, Pyridine, β-Alanine numberanalytics.com | Act as catalysts to facilitate the condensation and subsequent decarboxylation. |
| Ionic Liquids | 1-methoxyethyl-3-methylimidazolium trifluoroacetate (B77799) jocpr.com | Can act as both solvent and catalyst, promoting the reaction often without other co-solvents. jocpr.com |
| Lewis Acids / Other | Boric Acid byjus.com, Tetrabutylammonium bromide wikipedia.org | Can catalyze the condensation, sometimes under solvent-free or microwave conditions. byjus.comwikipedia.org |
Aldol (B89426) Condensation Strategies
Aldol condensation and its variants represent another fundamental strategy for C-C bond formation. The Claisen-Schmidt condensation, a specific type of crossed aldol condensation, is particularly relevant. This reaction occurs between an aldehyde or ketone with an α-hydrogen and an aromatic or, in this case, an vinylic carbonyl compound that lacks an α-hydrogen, like cyclohex-1-ene-1-carbaldehyde. wikipedia.org
In this context, cyclohex-1-ene-1-carbaldehyde would react with an enolizable compound, such as acetic anhydride (B1165640) or acetone, in the presence of a base. The base abstracts an α-hydrogen from the enolizable partner to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the cyclohex-1-ene-1-carbaldehyde. The resulting β-hydroxy carbonyl intermediate readily undergoes dehydration to furnish the α,β-unsaturated product. jocpr.com While classic aldol condensations can sometimes lead to self-condensation byproducts, the Claisen-Schmidt variant is effective because the non-enolizable aldehyde (cyclohex-1-ene-1-carbaldehyde) can only act as the electrophile, leading to a more controlled reaction. wikipedia.org
Decarboxylation-Based Syntheses
The Perkin reaction is a powerful method for synthesizing α,β-unsaturated aromatic acids, and its principles can be extended to cyclic analogues like this compound. uns.ac.id This reaction involves the condensation of an aromatic aldehyde with an acid anhydride, such as acetic anhydride, in the presence of the alkali salt of the acid, like sodium acetate. longdom.orgbyjus.com The alkali salt functions as a base catalyst. uns.ac.id
Emerging Synthetic Techniques
In response to the growing demand for sustainable and efficient chemical manufacturing, new synthetic methodologies are being developed. These techniques focus on renewable feedstocks and novel catalytic systems to produce acrylic acid and its derivatives.
Bio-based and Heterologous Production Systems for Acrylic Acid Precursors
A significant shift towards green chemistry involves the production of key chemical building blocks from renewable biomass instead of petroleum. Acrylic acid and its immediate precursor, 3-hydroxypropionic acid (3-HP), are major targets of this effort. longdom.orgatlantis-press.com Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, are being developed to produce these compounds through fermentation of sugars derived from biomass. lscollege.ac.in
Several metabolic pathways have been engineered in these microbes:
The Glycerol (B35011) Pathway: Glucose is converted to glycerol, which is then transformed into 3-HP. lscollege.ac.in
The Malonyl-CoA Pathway: Malonyl-CoA, a central metabolite, is converted to 3-HP. byjus.com
The β-Alanine Pathway: Glucose is converted to β-alanine, which then serves as a precursor to 3-HP and subsequently acrylic acid. wikipedia.org
These bio-based methods can produce 3-HP, which is then chemically dehydrated to yield acrylic acid. lscollege.ac.in More recently, direct fermentation routes to produce acrylic acid from glucose have been developed in engineered E. coli, representing a significant advancement in creating a fully biological production system. While promising, challenges remain in improving fermentation yields and the cost-effectiveness of these bio-based processes to compete with traditional petrochemical routes. atlantis-press.com
Table 2: Bio-based Production Routes for Acrylic Acid Precursors
| Precursor | Common Microorganism | Metabolic Pathway | Key Advantage |
|---|---|---|---|
| 3-Hydroxypropionic acid (3-HP) | Escherichia coli, Saccharomyces cerevisiae lscollege.ac.in | Glycerol, Malonyl-CoA, β-Alanine byjus.comlscollege.ac.in | Serves as a versatile platform chemical for acrylic acid and other products. |
| Acrylic Acid (direct) | Escherichia coli | Engineered multi-enzyme pathway from glucose. | Offers a direct biological route, simplifying downstream processing. |
Transition-Metal Catalyzed Reactions for Acrylic Acid Derivatives
The direct synthesis of acrylic acid derivatives using transition-metal catalysts represents a highly atom-economical and modern approach. A key strategy involves the catalytic coupling of inexpensive and abundant feedstocks like ethylene (B1197577) and carbon dioxide (CO2).
Catalyst systems based on transition metals such as nickel, palladium, molybdenum, and tungsten have been investigated for this transformation. jk-sci.com For example, nickel complexes can mediate the coupling of ethylene and CO2 to form a nickelalactone intermediate. sciforum.net This intermediate is a key step in the catalytic cycle, and its subsequent transformation can lead to the formation of acrylates. sciforum.net While significant progress has been made, achieving high catalytic turnover and preventing catalyst deactivation remain active areas of research. wikipedia.org Density functional theory (DFT) studies have been employed to understand the reaction mechanism and identify potential barriers, guiding the design of more efficient catalysts for the production of acrylic acid and its derivatives. wikipedia.org
Microwave-Assisted Synthetic Protocols for Indole-Acrylic Acid Systems
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. mdpi.com In the context of indole-acrylic acid systems, which are structurally related to derivatives of this compound, microwave irradiation has been effectively employed to expedite synthesis.
For instance, the synthesis of indolo[3,2-c]quinolines, a class of compounds that can be derived from indole (B1671886) precursors, has been significantly improved through microwave-assisted Fischer indolization and oxidative aromatization. nsf.gov This approach offers a rapid and efficient pathway to these complex heterocyclic systems from readily available starting materials. nsf.gov Research has demonstrated that microwave irradiation can dramatically reduce reaction times. For example, in the palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, a reaction that would take 12 hours using a conventional oil bath can be completed in just 3 hours with microwave heating, achieving a 94% yield. mdpi.com
The benefits of microwave assistance extend to the synthesis of various indole-based compounds. Studies on the synthesis of 9-(substituted indolyl)-3,4,6,7-tetrahydroacridine-1,8-(2H,5H,9H,10H)-dione derivatives have also highlighted the efficiency of microwave-assisted methods. nih.gov These protocols often involve the reaction of precursors like 2,3-dihydroquinolinones with arylhydrazines under microwave irradiation, demonstrating broad functional group tolerance and high efficiency. nsf.gov
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of an Indole Derivative
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating (Oil Bath) | 12 hours | 89% | mdpi.com |
Stereoselective Synthesis Considerations
The presence of stereocenters and geometric isomers in this compound and its derivatives necessitates careful consideration of stereoselective synthetic methods.
Enantioselective and Diastereoselective Approaches
Achieving high levels of enantioselectivity in the synthesis of acrylic acid derivatives is a significant area of research. Organocatalysis has proven to be a valuable strategy. For example, the enantioselective Michael addition of β-keto esters to acrylic esters, catalyzed by cinchona alkaloid-derived bifunctional organocatalysts, can produce products with enantiomeric excesses of up to 98%. nih.gov
Enzymatic methods also offer an excellent route to chiral acrylic acid derivatives. An ene-reductase (ERED 36) has been identified that can reduce a broad range of α,β-unsaturated acids, including cyclic α,β-substituted acrylic acids, with outstanding enantioselectivity, often exceeding 99% ee. nih.gov This biocatalytic approach operates under mild, aqueous conditions, presenting a green alternative to traditional chemical methods. nih.gov
For more complex systems, such as the total synthesis of kainoid amino acids, Rh(I)-catalyzed asymmetric enyne cycloisomerization has been a key reaction. rsc.org This method allows for the rapid construction of highly functionalized lactams, which are versatile intermediates. rsc.org The photocyclisation of enantiomerically pure α-heteroatom-substituted β-methyl butyrophenones is another example of a diastereoselective reaction, yielding cyclobutanols with excellent diastereoselectivity. eurekaselect.com
Advanced Chemical Reactivity and Transformation Studies of 3 Cyclohex 1 En 1 Yl Acrylic Acid
Electrophilic and Nucleophilic Reactions of the Acrylic Acid Moiety
The acrylic acid portion of the molecule is characterized by a carbon-carbon double bond conjugated with a carboxylic acid group. This conjugation creates a polarized system, rendering the molecule susceptible to both electrophilic and nucleophilic attacks.
Nucleophilic Reactions: The most prominent reaction of α,β-unsaturated carbonyl compounds, including acrylic acids, is nucleophilic conjugate addition, also known as 1,4-addition or Michael addition. wikipedia.orglumenlearning.com In this reaction, a nucleophile attacks the electrophilic β-carbon of the conjugated system. jove.com The resulting negative charge is delocalized via resonance onto the carboxylate oxygen. wikipedia.org Subsequent protonation, typically during workup, leads to the saturated product. wikipedia.orglumenlearning.com
The favorability of 1,4-addition over direct 1,2-addition to the carbonyl carbon depends on the nature of the nucleophile. Weaker, "soft" nucleophiles preferentially undergo conjugate addition. jove.comyoutube.com These include:
Amines (primary and secondary)
Thiols
Alcohols
Organocopper reagents (Gilman reagents) jove.com
Enolates libretexts.org
The general mechanism involves the attack of the nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate, which is then protonated to yield the final product. lumenlearning.comjove.com
Electrophilic Reactions: The carbon-carbon double bond in the acrylic acid moiety can also undergo electrophilic addition, similar to a typical alkene. However, the electron-withdrawing nature of the adjacent carboxylic acid group deactivates the double bond towards electrophilic attack compared to an isolated alkene. Reactions with strong electrophiles, such as halogens (e.g., bromine), can proceed. The reaction of bromine with an alkene typically results in an addition reaction where two C-Br bonds are formed. msu.edu
Cycloaddition Reactions and Ring Transformations of the Cyclohexene (B86901) Unit
The cyclohexene ring provides a platform for various cycloaddition reactions and subsequent ring transformations, significantly increasing the molecular complexity.
The most notable cycloaddition is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene) to form a cyclohexene ring. wikipedia.orglibretexts.org In the context of 3-(cyclohex-1-en-1-yl)acrylic acid, the cyclohexene double bond can act as a dienophile. However, simple alkenes are often poor dienophiles. chemconnections.org The reactivity is greatly enhanced if the dienophile has an electron-withdrawing group directly attached to the double bond. wikipedia.orgchemconnections.org While the acrylic acid group is attached to the cyclohexene ring, it is not directly on the double bond carbons, suggesting that the cyclohexene unit in this molecule would be a relatively unreactive dienophile under thermal conditions. Lewis acid catalysis can be employed to enhance the reactivity of cyclohexenone-type dienophiles and could potentially be applied here. cdnsciencepub.com
Other cycloaddition pathways, such as [2+2] photocycloadditions, are also known for cyclohexene derivatives, leading to the formation of cyclobutane (B1203170) rings. researchgate.netacs.org These reactions can provide access to complex bicyclic systems.
Substitution Reactions
Substitution reactions can occur on the cyclohexene ring, primarily at the allylic positions (the carbons adjacent to the double bond), as the C-H bonds at these positions are weaker.
Radical substitution, for instance using N-bromosuccinimide (NBS) in the presence of light or a radical initiator, can introduce a bromine atom at an allylic position of the cyclohexene ring. slideshare.net Nucleophilic substitution reactions on cyclohexyl systems are also well-studied. The stereochemical outcome of Sₙ2 reactions on a cyclohexane (B81311) ring is highly dependent on the conformation of the substrate. For a substitution to occur, the nucleophile must approach the carbon from the side opposite to the leaving group (anti-periplanar). This is most feasible when the leaving group occupies an axial position, allowing the nucleophile to attack from the equatorial direction. libretexts.org
Polymerization and Cross-linking Chemistry of Acrylic Acid Derivatives
Acrylic acid and its derivatives are important monomers in polymer chemistry. The acrylic acid moiety of this compound can participate in polymerization reactions, primarily through free-radical mechanisms.
Free radical polymerization is a chain reaction involving three main steps: initiation, propagation, and termination.
Initiation: The process begins with the formation of free radicals from an initiator molecule. Thermochemical initiators like potassium persulfate (KPS) or 2,2′-azobisisobutyronitrile (AIBN) are commonly used. rsc.org These initiators decompose upon heating to generate highly reactive radical species. rsc.org
Propagation: The initiator radical adds to the carbon-carbon double bond of the acrylic acid monomer, creating a new, larger radical. This new radical then adds to another monomer molecule, and the process repeats, rapidly increasing the length of the polymer chain.
Termination: The growth of the polymer chain is stopped when two growing radical chains react with each other, either by combination (forming a single longer chain) or by disproportionation (one radical abstracts a hydrogen from the other, resulting in two terminated chains). rsc.org High concentrations of radicals can accelerate termination, potentially leading to the formation of shorter oligomers instead of high molecular weight polymers. rsc.org
The reaction conditions, such as temperature, initiator concentration, and monomer concentration, can be controlled to tailor the molecular weight and dispersity of the resulting poly(acrylic acid) derivative. rsc.org
Inverse suspension polymerization is a specific technique used to produce water-soluble polymers, like those derived from acrylic acid, in the form of small, spherical beads. This method is particularly useful for manufacturing superabsorbent polymers (SAPs).
In this process, an aqueous solution containing the water-soluble monomer (acrylic acid derivative), a cross-linking agent (like N,N'-methylenebisacrylamide), and a water-soluble initiator (like potassium persulfate) is dispersed as fine droplets in a continuous, non-polar organic phase (e.g., heptane (B126788) or toluene). wikipedia.orgsemanticscholar.orgnih.gov A surfactant or dispersing agent (like SPAN 80) is used to stabilize the aqueous droplets and prevent them from coalescing. semanticscholar.orgnih.gov
Polymerization is then initiated, typically by heating, and occurs within each individual aqueous droplet, which acts as a miniature batch reactor. The result is a slurry of fine, cross-linked polymer beads suspended in the organic liquid. The properties of the resulting polymer, such as water absorbency, can be finely tuned by adjusting parameters like the concentration of the cross-linker, initiator, and dispersant, as well as the stirring speed and temperature. semanticscholar.orgnih.gov
Solution Polymerization Methods
There is a lack of specific studies detailing the solution polymerization of this compound. General methods for solution polymerization of acrylic monomers typically involve dissolving the monomer in a suitable solvent, along with a radical initiator, and applying heat or UV radiation to initiate polymerization. However, without experimental data for this specific monomer, details regarding optimal solvents, initiator choice, and reaction kinetics cannot be provided.
Chemical Cross-linking Strategies (e.g., using alcohol-type cross-linkers)
Information regarding the chemical cross-linking of polymers derived from this compound is not available. While poly(acrylic acid) is commonly cross-linked using agents that react with the carboxylic acid groups, such as diols (alcohol-type cross-linkers), specific methodologies and the resulting properties of a cross-linked polymer from this compound have not been reported.
Graft Copolymerization Techniques
There are no available research articles or patents describing the use of this compound in graft copolymerization. The three main strategies for creating graft copolymers—"grafting-from," "grafting-to," and "grafting-through"—are well-established for other acrylic monomers. However, their application to this specific compound, including the synthesis of a poly(this compound) backbone or the grafting of this monomer onto other polymer chains, has not been documented.
Impact of Reaction Parameters on Polymer Architecture and Properties (e.g., initiator, crosslinker concentration, temperature, solvent, degree of neutralization)
Due to the absence of polymerization studies for this compound, there is no data on how reaction parameters influence the resulting polymer's architecture and properties. For other acrylic polymers, factors such as initiator and cross-linker concentration, temperature, solvent choice, and the degree of neutralization of the carboxylic acid groups are known to significantly affect molecular weight, polymer chain branching, and the physical and chemical properties of the final material. However, no such data exists specifically for poly(this compound).
Computational and Theoretical Investigations of 3 Cyclohex 1 En 1 Yl Acrylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. These methods provide insights that complement experimental findings.
Density Functional Theory (DFT) Studies of Molecular Structures
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to perform geometry optimization to find the minimum energy structure of a molecule. For a molecule like 3-(cyclohex-1-en-1-yl)acrylic acid, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine bond lengths, bond angles, and dihedral angles of its most stable conformer.
While no specific DFT studies on the molecular structure of this compound were found, studies on related benzimidazolone derivatives have utilized DFT to confirm molecular geometries determined by X-ray diffraction. For instance, in a study of a benzimidazolone derivative containing a cyclohexenyl group, the benzimidazole (B57391) unit was found to be nearly planar, with the cyclohexenyl ring disordered over two conformations. Similar principles would apply to the theoretical study of this compound.
A hypothetical data table for optimized geometrical parameters that would be generated from such a study is presented below.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT Calculations. (Note: This data is illustrative and not from actual experimental or computational results.)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| C-O | 1.35 Å | |
| C=C (acrylic) | 1.34 Å | |
| C=C (cyclohexene) | 1.35 Å | |
| Bond Angle | O=C-O | 123° |
| C=C-C (acrylic) | 120° | |
| Dihedral Angle | C-C-C=C (cyclohexene) | 15° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, FMO analysis would reveal the distribution of electron density. The HOMO is likely to be located on the electron-rich cyclohexene (B86901) ring and the acrylic double bond, while the LUMO would be centered on the electron-withdrawing carboxylic acid group. This distribution is crucial for understanding the molecule's role in chemical reactions.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound. (Note: This data is illustrative and not from actual experimental or computational results.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Vibrational Spectral Analysis (FT-IR, FT-Raman) in a Theoretical Context
Theoretical vibrational analysis, performed using methods like DFT, is a powerful technique for assigning experimental FT-IR and FT-Raman spectral bands. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with the experimental one. This comparison helps in the accurate assignment of vibrational modes to specific functional groups and motions within the molecule.
For this compound, theoretical calculations would predict the characteristic vibrational frequencies for the C=O stretch of the carboxylic acid, the C=C stretches of the acrylic and cyclohexene moieties, and the various C-H bending and stretching modes. Studies on similar molecules like 1,2-cyclohexanedione (B122817) have successfully used this approach to assign their vibrational spectra.
Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies for this compound. (Note: This data is illustrative and not from actual experimental or computational results.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch (acid) | 3500 | 3450 |
| C=O stretch (acid) | 1710 | 1695 |
| C=C stretch (acrylic) | 1640 | 1630 |
| C=C stretch (cyclohexene) | 1655 | 1650 |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the conformational behavior and intermolecular interactions of molecules over time.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains a cyclohexene ring and a rotatable bond connecting it to the acrylic acid group, multiple low-energy conformations may exist. Computational methods can be used to identify these stable conformers and determine their relative energies.
Intermolecular Interactions and Hydrogen Bonding
The carboxylic acid group in this compound is capable of forming strong intermolecular hydrogen bonds. These interactions play a crucial role in determining the physical properties of the compound, such as its melting point and boiling point, as well as its crystal packing. Molecular dynamics simulations can be used to study the dynamics of these hydrogen bonds and other intermolecular interactions, such as van der Waals forces. These simulations can provide a detailed picture of how molecules of this compound interact with each other in the solid or liquid state.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic agents. uni-muenchen.deresearchgate.net The MEP map displays the electrostatic potential on the surface of a molecule, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net
For acrylic acid and its derivatives, the MEP map would highlight the electronegative oxygen atoms of the carboxyl group in red, signifying them as centers of high electron density and potential sites for electrophilic interaction. researchgate.net The hydrogen atom of the carboxyl group, along with the protons on the acrylic backbone, would appear in shades of blue, indicating their electrophilic nature. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. gardp.orgresearchgate.net By systematically modifying the molecular structure, researchers can identify key pharmacophores and structural features responsible for a compound's therapeutic effects. gardp.org
For derivatives of cyclohex-1-ene-1-carboxylic acid, SAR studies have revealed important insights. For instance, in a series of new amidrazone derivatives, the presence of a 2-pyridyl substituent at one position and a 4-nitrophenyl or 4-methylphenyl group at another were shown to enhance antiproliferative activity. mdpi.com Furthermore, the double bond within the cyclohex-1-ene ring was found to be a crucial factor for this enhanced activity. mdpi.com Another study on 3-substituted benzylthioquinolinium iodides indicated that replacing a phenyl ring with a cyclohexyl ring resulted in potent activity against C. neoformans but not other fungi, highlighting the specific role of the cyclic moiety. nih.gov
These findings underscore the importance of the cyclohexene ring and the nature of its substituents in determining the biological profile of these compounds. The spatial arrangement and electronic properties of different functional groups attached to the core structure can significantly modulate the interaction with biological targets and, consequently, the pharmacological response.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, untested compounds. nih.gov
The development of such QSAR models involves the use of various molecular descriptors that can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., steric and electrostatic fields). nih.govnih.gov These models are rigorously validated to ensure their statistical significance and predictive power. bcrcp.ac.innih.gov The insights gained from QSAR studies on related acrylic acid derivatives can guide the design of new analogs of this compound with potentially improved biological activities.
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target macromolecule, typically a protein. nih.govsamipubco.com This technique is instrumental in drug discovery for elucidating the binding mode of potential drug candidates and estimating their binding affinity. nih.govnajah.edu
Although specific molecular docking studies for this compound are not extensively documented, research on structurally similar acrylic acid derivatives provides valuable insights into their potential biological targets and binding interactions. For instance, a study on new acrylic acid derivatives isolated from Achillea mellifolium identified them as potential inhibitors of thymidine (B127349) phosphorylase (TP), an enzyme implicated in cancer. tandfonline.com Molecular docking studies revealed the binding interaction patterns of these compounds within the active site of TP. tandfonline.com
In another study, imidazolidinone derivatives were investigated as potential selective cyclooxygenase-2 (COX-2) inhibitors. najah.edu Molecular docking simulations were used to analyze the binding of these compounds to the COX-2 active site, with some derivatives showing strong binding affinities. najah.edu These studies often employ molecular dynamics (MD) simulations to further assess the stability of the ligand-protein complex over time. najah.edutandfonline.com The combination of molecular docking and MD simulations provides a detailed understanding of the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of these ligands to their biological targets. samipubco.comnajah.edu
Biological Activity and Mechanistic Research of 3 Cyclohex 1 En 1 Yl Acrylic Acid in Vitro
Enzyme Inhibition Potentials (In Vitro)
Recent in vitro studies have explored the inhibitory effects of 3-(Cyclohex-1-en-1-yl)acrylic acid on clinically relevant enzymes, revealing its potential as a modulator of their activity.
This compound has demonstrated significant inhibitory activity against the urease enzyme in in-vitro assays. Research has identified it as a potent inhibitor, with its efficacy being notably greater than that of the standard inhibitor, thiourea. uni.lu
In a study evaluating new acrylic acid derivatives, this compound, referred to as compound 3, exhibited the highest inhibition against jack bean urease. uni.lu The compound displayed an IC₅₀ value of 10.46 ± 0.03 µM. This value indicates that it is approximately twice as active as thiourea, which has a reported IC₅₀ of 21.5 ± 0.01 µM. uni.lu The potent activity of this compound suggests its potential as a structural basis for the development of new urease inhibitors. uni.lu
Interactive Table: Urease Inhibition Data
| Compound | IC₅₀ (µM) | Standard | Standard IC₅₀ (µM) |
| This compound | 10.46 ± 0.03 | Thiourea | 21.5 ± 0.01 |
In contrast to its potent effect on urease, this compound has shown only mild inhibitory potential against α-glucosidase in in vitro studies. uni.lu While tested alongside other acrylic acid derivatives, its activity against this enzyme was not found to be significant when compared to standard inhibitors. uni.lu
The study that identified its strong urease inhibition also evaluated its effect on α-glucosidase from Saccharomyces cerevisiae, where it was concluded that all the tested acrylic acid derivatives, including this compound, had a mild inhibitory tendency. uni.lu
Interactive Table: α-Glucosidase Inhibition Data
| Compound | Inhibition Potential |
| This compound | Mild |
Modulation of Cellular Pathways (In Vitro Models)
The ability of a compound to modulate cellular signaling pathways is a key indicator of its therapeutic potential. This section explores the in vitro effects of this compound on pro-inflammatory transcription factors.
As of the latest available research, there are no specific in vitro studies that have investigated the direct inhibitory effect of this compound on pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB).
Antimicrobial Efficacy (In Vitro)
The evaluation of a compound's ability to inhibit the growth of pathogenic microorganisms is a critical area of research for the development of new anti-infective agents.
Currently, there is no available scientific literature or published data detailing the in vitro antibacterial efficacy of this compound against specific bacterial strains.
Research on the Biological Activity of this compound Remains Undisclosed in Publicly Available Scientific Literature
Despite a comprehensive search of publicly accessible scientific databases and patent literature, specific in vitro studies detailing the antifungal and antioxidant properties of the chemical compound this compound are not presently available. While research exists on the biological activities of various derivatives of acrylic acid and other compounds featuring a cyclohexene (B86901) moiety, data focusing explicitly on this compound's efficacy against fungal strains or its potential as an antioxidant in standardized in vitro assays could not be retrieved.
The initial investigation aimed to construct a detailed article outlining the in vitro biological activity of this compound, with a specific focus on its antifungal and antioxidant characteristics. The intended structure of the article was to include sections on its antifungal activity against various fungal species and its performance in a range of in vitro antioxidant assays. However, the foundational experimental data required to populate these sections, such as minimum inhibitory concentrations (MIC) for antifungal activity or IC50 values from antioxidant assays like DPPH or ABTS, are absent from the reviewed literature.
Research into related compounds, such as other acrylic acid derivatives, has shown that this class of molecules can exhibit a range of biological effects. For instance, studies on compounds with similar structural features have reported varying degrees of antifungal and antioxidant potential. These findings suggest that the this compound scaffold could theoretically possess biological activity, but without direct experimental evidence, any such claims would be purely speculative.
The absence of specific research on this compound highlights a potential area for future scientific inquiry. The synthesis and subsequent biological evaluation of this compound could yield valuable data and contribute to the broader understanding of the structure-activity relationships of acrylic acid and cyclohexene derivatives.
Until such studies are conducted and published, a scientifically accurate and detailed article on the in vitro antifungal and antioxidant properties of this compound, as per the requested outline, cannot be generated. The scientific community awaits research that would shed light on the potential biological activities of this specific chemical entity.
Advanced Analytical Characterization Methodologies for 3 Cyclohex 1 En 1 Yl Acrylic Acid
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon frameworks.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-(Cyclohex-1-en-1-yl)acrylic acid is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid proton (-COOH) would typically appear as a broad singlet at a downfield chemical shift, generally in the range of 10-13 ppm. The vinylic protons of the acrylic acid moiety (-CH=CH-) would produce signals in the olefinic region (typically 5.5-7.5 ppm), with their coupling constant (J-value) indicating the trans stereochemistry, which is common for such compounds. The vinylic proton on the cyclohexene (B86901) ring would also resonate in this region. The allylic protons on the cyclohexene ring, adjacent to the double bond, would appear at approximately 2.0-2.5 ppm. The remaining methylene (B1212753) protons (-CH₂-) of the cyclohexene ring would be observed further upfield, typically in the 1.5-2.0 ppm range. pressbooks.pubchemguide.co.uk
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the range of 165-185 ppm. The carbons of the C=C double bonds in both the acrylic acid chain and the cyclohexene ring would be found in the 120-150 ppm region. The sp³-hybridized carbons of the cyclohexene ring would appear at higher field, typically between 20-40 ppm. chemguide.co.ukucl.ac.uk
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for definitively assigning the ¹H and ¹³C signals. COSY spectra reveal correlations between coupled protons, helping to trace the connectivity within the cyclohexene ring and the acrylic acid side chain. HSQC spectra correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals based on the more readily interpretable proton spectrum.
| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | Carbonyl (-COOH) | 165 - 185 |
| Vinylic (-CH=CH-COOH) | 5.5 - 7.5 (d) | Vinylic (=CH-COOH) | 120 - 150 |
| Vinylic (-CH=CH-COOH) | 5.5 - 7.5 (d) | Vinylic (-CH=) | 120 - 150 |
| Cyclohexene Vinylic (=CH-) | 5.5 - 7.5 (m) | Cyclohexene Vinylic (=CH-) | 120 - 150 |
| Cyclohexene Allylic (-CH₂-) | 2.0 - 2.5 (m) | Cyclohexene Vinylic (=C<) | 120 - 150 |
| Cyclohexene (-CH₂-) | 1.5 - 2.0 (m) | Cyclohexene Allylic (-CH₂-) | 20 - 40 |
| Cyclohexene (-CH₂-) | 20 - 40 |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching absorptions. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak typically around 1700-1725 cm⁻¹. The C=C stretching vibrations of the alkene and the cyclohexene ring are expected to appear in the 1600-1680 cm⁻¹ region. The C-H stretching vibrations of the sp² and sp³ hybridized carbons are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The region from 500 to 1450 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. nih.govutdallas.edu
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad, strong) |
| Carbonyl (C=O) | Stretching | 1700 - 1725 (strong, sharp) |
| Alkene (C=C) | Stretching | 1600 - 1680 (medium) |
| Alkene (=C-H) | Stretching | 3000 - 3100 (medium) |
| Alkane (C-H) | Stretching | 2850 - 3000 (medium to strong) |
| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 (strong) |
Table 2: Characteristic IR Absorption Bands for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. This compound, with its conjugated system of a double bond in the cyclohexene ring and the acrylic acid moiety, is expected to exhibit significant UV absorption. The primary absorption band (λmax) would likely be due to the π → π* transition of the conjugated diene-acid system. The position of this maximum absorption is influenced by the solvent polarity. In a non-polar solvent like cyclohexane (B81311), the λmax would be expected in the range of 220-280 nm. ijnrd.orgwikipedia.org The presence of the carboxylic acid group may lead to a weaker n → π* transition at a longer wavelength.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (molar mass: 152.19 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 152. In positive ion mode, adducts such as [M+H]⁺ (m/z 153) and [M+Na]⁺ (m/z 175) are also commonly detected. chemicalbook.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of a water molecule (-18 Da), a carboxyl group (-45 Da), or fragmentation of the cyclohexene ring.
| Adduct/Fragment | Predicted m/z |
| [M]⁺ | 152.08 |
| [M+H]⁺ | 153.09 |
| [M+Na]⁺ | 175.07 |
| [M-H₂O]⁺ | 134.07 |
| [M-COOH]⁺ | 107.08 |
Table 3: Predicted m/z Values for Key Ions of this compound in Mass Spectrometry. chemicalbook.com
Raman Spectroscopy (e.g., Transmission Raman Spectroscopy)
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. wikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C stretching vibrations of the conjugated system are expected to produce strong Raman signals in the 1600-1680 cm⁻¹ region. The symmetric breathing mode of the cyclohexene ring would also be Raman active. Raman spectroscopy can be a powerful tool for studying polymorphism, as different crystalline forms of the compound will exhibit distinct lattice vibrations in the low-frequency region of the Raman spectrum. renishaw.com
Chromatographic Separation Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds like carboxylic acids. For this compound, a reversed-phase HPLC method would be suitable. A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a small amount of acid like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group and ensure good peak shape. nih.govnih.gov Detection is commonly achieved using a UV detector set at the λmax of the compound. This method can be optimized for both qualitative and quantitative analysis, allowing for the determination of purity and the quantification of the compound in various samples.
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., ~254 nm) |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Table 4: General HPLC Conditions for the Analysis of this compound.
Liquid Chromatography (LC) Techniques (e.g., HPLC, LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and related compounds. waters.com This method allows for the separation, identification, and quantification of individual components in a mixture. waters.com Reverse-phase HPLC, often utilizing C18 columns, is a common approach for such analyses. rsc.orgsielc.com The mobile phase composition, typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, can be optimized to achieve efficient separation. rsc.orgsielc.com For instance, a gradient elution, where the solvent composition is changed over time, can be employed to separate compounds with a wide range of polarities. rsc.org
For enhanced sensitivity and selectivity, HPLC is often coupled with mass spectrometry (MS), a technique known as LC-MS. thermofisher.com LC-MS/MS, or tandem mass spectrometry, provides structural information by fragmenting the ionized molecules, aiding in the definitive identification of the compound and its metabolites or degradation products. thermofisher.com The predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]+ and [M+Na]+, can be used to confirm its presence in a sample. uni.lu
A typical HPLC method for a related compound, cyclohex-3-en-1-one, uses a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, formic acid is often substituted for phosphoric acid. sielc.com The use of Fused-Core® particle technology in HPLC columns can lead to faster and more efficient separations compared to traditional fully porous particles. lcms.cz
Below is an interactive data table summarizing typical parameters for LC analysis of related acrylic compounds.
| Parameter | Value | Reference |
| Column | Phenomenex-Luna 3u C18 (2.0x30 mm) | rsc.org |
| Mobile Phase A | 5% Methanol / 95% H₂O / 10 mM Ammonium Acetate | rsc.org |
| Mobile Phase B | 95% Methanol / 5% H₂O / 10 mM Ammonium Acetate | rsc.org |
| Flow Rate | 1 mL/min | rsc.org |
| Detector | UV-Vis at 220 nM | rsc.org |
| Gradient | 100% A to 100% B over 4 min | rsc.org |
Gas Chromatography (GC) Techniques (e.g., GC-MS, GC-O)
Gas chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides robust identification of the analytes. nih.gov For the analysis of acrylic acid and its derivatives, GC-MS is a widely used method. restek.com However, the direct analysis of carboxylic acids by GC can be challenging due to peak tailing. uva.nl Derivatization is often employed to convert the carboxylic acid group into a less polar and more volatile ester, improving chromatographic performance. uva.nl
Pyrolysis-GC (Py-GC) is a technique used for the analysis of polymers. It involves the thermal decomposition of the polymer into smaller, more volatile fragments that can be separated and identified by GC. However, for poly(acrylic acid), this method can be problematic as it may not yield the intact monomer. uva.nl
Gas chromatography-olfactometry (GC-O) combines the separation power of GC with human sensory perception. This technique is particularly useful in the flavor and fragrance industry for identifying odor-active compounds. While no specific GC-O data for this compound is available, this technique could be applied to identify and characterize any odorous impurities or degradation products.
The following table outlines GC-MS data for a related compound, the methyl ester of 1-cyclohexene-1-acrylic acid, 2,6,6-trimethyl-3-oxo-. nih.gov
| Parameter | Value | Reference |
| Top Peak (m/z) | 163 | nih.gov |
| 2nd Highest Peak (m/z) | 121 | nih.gov |
| 3rd Highest Peak (m/z) | 91 | nih.gov |
Thermal Analysis of Polymeric Derivatives
Thermal analysis techniques are essential for characterizing the thermal stability and phase transitions of polymeric materials derived from this compound.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com It provides valuable information about the thermal stability and decomposition profile of a polymer. mdpi.comnih.gov For poly(acrylic acid) (PAA) and its derivatives, TGA curves typically show distinct stages of mass loss. researchgate.net The initial weight loss, usually occurring between 50-180°C, is attributed to the loss of absorbed water. researchgate.net Subsequent degradation steps at higher temperatures correspond to processes like decarboxylation and decomposition of the polymer backbone. researchgate.net
The thermal degradation of polyacrylates in an inert atmosphere often proceeds through rearrangements that lead to decarboxylation and the formation of monomers and alcohols. nih.gov The heating rate can influence the degradation temperatures; higher heating rates generally shift the degradation to higher temperatures. mdpi.comnih.gov
A study on poly(lactic acid)/poly(acrylic acid) blends showed that the thermal stability of the blends was influenced by the PAA content. researchgate.net
The table below presents a summary of the decomposition stages of pure poly(acrylic acid) as determined by TGA.
| Decomposition Stage | Temperature Range (°C) | Attributed Process | Reference |
| I | 50-180 | Loss of absorbed water | researchgate.net |
| II | 215-305 | Decarboxylation of the PAA chain | researchgate.net |
| III | 368-470 | Decomposition of the polymer chain | researchgate.net |
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. researchgate.net DSC is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization behavior of polymers.
For polymers derived from acrylic acid, DSC can reveal important information about their physical state and morphology. For example, in a study of hydrogels based on β-cyclodextrin, carboxymethyl cellulose, and acrylic acid, DSC was used to evaluate the crystallinity of the polymer, monomer, and drug within the hydrogel matrix. researchgate.net The results indicated a reduction in crystallinity upon hydrogel formation. researchgate.net
In blends of poly(lactic acid) and poly(acrylic acid), DSC analysis demonstrated that the cold-crystallization behavior of the blends was affected by the amount of PAA present. researchgate.net
Microscopic and Morphological Characterization of Materials
Microscopy techniques are vital for visualizing the surface topography and internal structure of materials derived from this compound, particularly in their polymeric forms.
Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface morphology of materials at high magnification. bioinfopublication.org It provides detailed images of the sample's surface features, such as porosity, texture, and particle size. bioinfopublication.orgekb.eg
In the context of polymers and hydrogels containing acrylic acid, SEM is frequently used to characterize their microstructure. For instance, SEM images of poly(N-isopropyl acrylamide-co-acrylic acid) hydrogels revealed that an increase in cross-link density resulted in a more porous structure with cracks and holes. bioinfopublication.org This porous network facilitates the diffusion of water molecules through the polymer matrix. bioinfopublication.org
In another study, SEM was used to examine the surface of poly(lactic acid) films grafted with poly(acrylic acid). researchgate.net Furthermore, SEM analysis of a polyethylene (B3416737) terephthalate/montmorillonite nanocomposite grafted with acrylic acid confirmed the presence of a polymer coating on the fiber surface. ekb.eg
Electrochemical Analysis of Related Acrylic Acid-Based Systems
The electrochemical behavior of acrylic acid and its derivatives is a subject of significant interest due to its relevance in various fields, including polymer science, environmental chemistry, and materials science. While specific electrochemical data for this compound is not extensively documented in publicly available literature, a wealth of information exists for structurally related α,β-unsaturated carboxylic acids, such as cinnamic acid and its derivatives. The principles and methodologies applied to these systems provide a strong framework for understanding the potential electrochemical characteristics of this compound.
Electrochemical techniques, particularly voltammetric methods, are powerful tools for investigating the redox properties of these molecules. nih.gov These methods can provide insights into reaction mechanisms, the kinetics of electron transfer, and the thermodynamic parameters of the system. nih.govbiologic.netnih.gov The presence of the conjugated system, consisting of the carbon-carbon double bond and the carboxylic acid group, is the primary site of electrochemical activity in these compounds.
Detailed Research Findings
Research on the electrochemical oxidation of acrylic acid itself has been explored, often in the context of its degradation or polymerization. For instance, studies on the electrochemical degradation of acrylic acid using dimensionally stable anodes like Ti/Ta₂O₅–IrO₂ have shown that the process is influenced by parameters such as current density, electrolyte concentration, and initial reactant concentration. rsc.orgnih.gov These studies indicate that the double bond and carboxylic acid functional groups are susceptible to electrochemical transformation.
More analogous to this compound are the studies on cinnamic acid and its derivatives. The electrochemical oxidation of cinnamic acid has been investigated, with the focus often being on the oxidation of the aromatic ring and the exocyclic double bond. researchgate.net The presence of substituents on the phenyl ring significantly influences the oxidation potential and the reaction mechanism.
Cyclic voltammetry (CV) is a key technique used to probe the electrochemical behavior of these systems. biologic.netwikipedia.org In a typical CV experiment, the potential is swept linearly and then reversed, and the resulting current is measured. wikipedia.org For α,β-unsaturated carboxylic acids, the voltammograms can reveal information about the reversibility of the electron transfer process, the stability of the generated radical intermediates, and the potential for subsequent chemical reactions. nih.govnih.gov
Studies on hydroxycinnamic acids, for example, have demonstrated that the number and position of hydroxyl groups on the phenyl ring are critical in determining their antioxidant activity, which is directly related to their ease of oxidation. nih.gov The electrochemical oxidation of these compounds often involves a proton-coupled electron transfer (PCET) mechanism. mdpi.com The initial oxidation typically forms a phenoxyl radical, which can then undergo further reactions. nih.gov
The general mechanism for the oxidation of phenolic compounds, which is relevant to hydroxylated cinnamic acid derivatives, involves the initial formation of a phenolate (B1203915) ion that is subsequently oxidized to a phenoxyl radical. nih.gov This radical can then participate in coupling reactions, leading to polymerization, or undergo other chemical transformations. nih.gov
The following interactive data table summarizes key findings from the electrochemical analysis of acrylic acid and related α,β-unsaturated carboxylic acid systems.
| Compound/System | Electrochemical Technique(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Acrylic Acid | Electrochemical Degradation, Cyclic Voltammetry | Degradation efficiency is dependent on current density and electrolyte concentration. The process involves the oxidation of the double bond and carboxylic acid group. | rsc.orgnih.gov |
| Poly(acrylic) Acid-Modified Membranes | Cyclic Voltammetry, Electrochemical Impedance Spectroscopy | CV was used to evaluate the electrochemical response of the modified membranes, indicating changes in ion transport properties. | nih.govsemanticscholar.org |
| Cinnamic Acid | Electrochemical Oxidation | Can be electrochemically oxidized, with the reaction products and mechanism being dependent on the electrode material and reaction conditions. | researchgate.net |
| Hydroxycinnamic Acid Derivatives (e.g., Caffeic Acid, p-Coumaric Acid) | Cyclic Voltammetry, Differential Pulse Voltammetry | Oxidation potential and mechanism are strongly influenced by the number and position of hydroxyl groups. The process often involves proton-coupled electron transfer and can be used to assess antioxidant activity. | nih.gov |
| α,β-Unsaturated Carboxylic Acids | Electrochemical Monofluoroalkylation | Demonstrates the reactivity of the double bond in electrochemical synthesis, where it can undergo radical addition. | nih.gov |
Emerging Applications and Materials Science Leveraging 3 Cyclohex 1 En 1 Yl Acrylic Acid Derivatives
Building Block in Complex Organic Synthesis
The structural framework of 3-(cyclohex-1-en-1-yl)acrylic acid derivatives makes them valuable building blocks in the intricate field of organic synthesis. The presence of both a reactive acrylic acid group and a cyclohexene (B86901) ring offers multiple sites for chemical reactions, enabling the construction of more complex molecules. The acrylic acid portion can undergo esterification, amidation, and other transformations, while the cyclohexene ring can participate in various addition and cycloaddition reactions.
This dual reactivity is particularly useful in the synthesis of natural products and other biologically active compounds. For instance, the cyclohexene motif is a common feature in many natural products, and the ability to introduce it through a versatile building block like this compound is a significant advantage. The synthesis of adamantane-based ligands, which are used to create coordination polymers, showcases the utility of bifunctional building blocks in constructing complex, multi-component systems. mdpi.com
Polymer Science and Engineering Applications
The polymerizability of the acrylic acid group in this compound and its esters has led to their exploration in various polymer science and engineering applications. The resulting polymers often exhibit unique thermal and mechanical properties due to the bulky and rigid cyclohexene group.
Development of Superabsorbent Polymers (SAPs)
Superabsorbent polymers (SAPs) are materials capable of absorbing and retaining extremely large amounts of a liquid relative to their own mass. sci-hub.se While traditionally based on the polymerization of acrylic acid and its salts, the incorporation of monomers like this compound derivatives can modify the properties of the resulting SAPs. sci-hub.seresearchgate.net The hydrophobic nature of the cyclohexene group can influence the swelling behavior and the absorption capacity of the polymer in different media. researchgate.netneliti.com
The synthesis of SAPs typically involves the polymerization of monomers, often in the presence of a cross-linking agent, to create a three-dimensional network. sci-hub.senih.gov The properties of the final SAP are highly dependent on the nature of the monomers used, the degree of cross-linking, and the polymerization conditions. researchgate.netresearchgate.net Research has shown that the introduction of different monomers can enhance specific properties, such as salt resistance, which is crucial for applications in hygiene products and agriculture. researchgate.netneliti.com
Table 1: Factors Influencing Superabsorbent Polymer (SAP) Properties
| Parameter | Effect on SAP Properties |
| Monomer Composition | Influences hydrophilicity, absorption capacity, and salt resistance. |
| Cross-linking Agent Concentration | Affects the network structure, gel strength, and swelling capacity. |
| Initiator Concentration | Impacts the rate of polymerization and the molecular weight of the polymer chains. |
| Neutralization Degree | The degree to which acidic monomers are neutralized affects the ionic nature and swelling capacity of the polymer. researchgate.net |
Synthesis of Polymeric Nanocomposites
Polymeric nanocomposites are materials where nanoparticles are dispersed within a polymer matrix. The incorporation of monomers derived from this compound can enhance the compatibility between the polymer and inorganic nanofillers, leading to improved mechanical and thermal properties of the composite material. The cyclohexyl group can provide better interaction with certain types of nanoparticles, promoting a more uniform dispersion.
Applications in Coatings, Adhesives, and Textile Finishes
Polymers and copolymers derived from acrylic acid and its esters are widely used in the formulation of coatings, adhesives, and textile finishes. douwin-chem.comyoutube.comresearchgate.net The incorporation of this compound derivatives can impart desirable characteristics such as improved water resistance, durability, and adhesion. The rigid cyclohexene ring can enhance the hardness and scratch resistance of coatings, while the acrylic backbone provides flexibility and good film-forming properties. google.com In adhesives, these monomers can contribute to increased bond strength and thermal stability. douwin-chem.comyoutube.com For textile finishes, they can improve the feel and durability of fabrics. youtube.com
Agrochemical Intermediates and Precursors
Derivatives of acrylic acid have been explored for their potential use as intermediates in the synthesis of agrochemicals, including fungicides and plant growth regulators. google.com The chemical structure of this compound provides a scaffold that can be modified to create molecules with specific biological activities. The presence of the cyclohexene ring is a feature found in some existing agrochemicals, suggesting that derivatives of this compound could be promising candidates for the development of new and effective crop protection agents.
Pharmaceutical Intermediate Synthesis and Drug Discovery Platforms
The cyclohexene and cyclohexane (B81311) moieties are present in a variety of pharmaceutical compounds and are considered important structural motifs in drug discovery. pharmablock.comazjm.org Cyclohexene derivatives have been investigated for a range of biological activities, including as antagonists for chemokine receptors. nih.gov The rigid three-dimensional structure of the cyclohexyl group can provide more specific interactions with biological targets compared to flat aromatic rings. pharmablock.com
Derivatives of this compound can serve as versatile intermediates in the synthesis of more complex pharmaceutical agents. The acrylic acid functionality allows for the attachment of various pharmacophores, while the cyclohexene ring can be further functionalized to optimize the compound's pharmacological profile. For instance, cyclohexane-1,3-dione derivatives have been studied as potential agents for non-small-cell lung cancer. nih.govacs.org This highlights the potential of cyclohexene-containing scaffolds in the design and synthesis of new therapeutic agents.
Role in Plant Stress Tolerance and Yield Enhancement for Related Compounds
While direct research on the role of this compound in plant stress tolerance and yield enhancement is limited, studies on structurally related compounds, particularly those containing a cyclohexane or cyclohexene ring, provide significant insights into their potential applications in agriculture. These related compounds have demonstrated notable effects on plant growth, development, and resilience to environmental challenges.
Research Findings on Growth Stimulation and Yield Enhancement
Early research into the effects of cyclohexyl compounds on plant growth revealed that certain derivatives can significantly stimulate yield. A study conducted on bush bean plants (Phaseolus vulgaris L. cv. Top Crop) investigated the impact of various cyclohexyl compounds on pod production. The findings indicated that the structural characteristics of these compounds, such as the nature of the side chain attached to the cyclohexane ring, play a crucial role in their growth-promoting activity. agriculturejournals.czmdpi.com
Among the tested compounds, cyclohexanecarboxylic acid and cyclohexylacetic acid were particularly effective, leading to a statistically significant increase in pod production. agriculturejournals.czmdpi.com The study highlighted that the presence of a saturated six-carbon ring and a carboxyl group, either directly attached or separated by a single methylene (B1212753) group, was a key feature of the most effective compounds. agriculturejournals.czmdpi.com Conversely, as the length of the methylene side chain increased, the stimulatory effect diminished. agriculturejournals.czmdpi.com
Table 1: Effect of Cyclohexyl Compounds on Bush Bean Pod Production
| Compound | Change in Pods per Plant (%) | Statistical Significance (P = 0.05) |
|---|---|---|
| Cyclohexanecarboxylic acid | +25 | Significant |
| Cyclohexylacetic acid | +22 | Significant |
| Cyclohexylpropionic acid | +8 | Not Significant |
| Cyclohexylbutyric acid | +5 | Not Significant |
Data sourced from Plant Physiology. agriculturejournals.czmdpi.com
Role in Abiotic Stress Tolerance
More recent research has focused on the application of cyclohexane derivatives in enhancing plant tolerance to abiotic stresses such as drought and salinity. A notable compound in this area is prohexadione-calcium, a cyclohexanedione derivative. Studies have shown that the application of prohexadione-calcium can mitigate the negative impacts of stress on various crops, including rice and wheat. agriculturejournals.czmdpi.com
In rice, prohexadione-calcium has been found to improve salt tolerance by regulating source-sink relationships during the grain-filling period and enhancing lodging resistance. mdpi.compeerj.com Application of this compound under salt stress led to increased antioxidant enzyme activities, reduced membrane damage, and improved photosynthetic efficiency. peerj.com Specifically, it increased the net photosynthetic rate, stomatal conductance, and intercellular CO2 concentration in rice seedlings under salt stress. peerj.com
Similarly, in wheat subjected to drought stress, prohexadione-calcium helped maintain water balance by promoting the accumulation of osmolytes and increased the relative water content. agriculturejournals.cz It also boosted antioxidant metabolism and photosynthesis, contributing to improved drought tolerance. agriculturejournals.cz
Table 2: Effects of Prohexadione-Calcium on Rice Under Salt Stress
| Parameter | Treatment | Change Compared to Salt-Stressed Control |
|---|---|---|
| Productive Tillering Rate | Pro-Ca | +17.1% |
| Total Yield per Plant | Pro-Ca | +59.4% |
| Net Photosynthetic Rate | Pro-Ca | +167.2% |
| Superoxide Dismutase Activity | Pro-Ca | +75.2% |
| Ascorbate Peroxidase Activity | Pro-Ca | +84.2% |
| Malondialdehyde (MDA) Content | Pro-Ca | -5.8% |
Data compiled from studies on rice. nih.govplos.org
The mechanisms underlying the stress-mitigating effects of these compounds are complex. They appear to involve the regulation of plant hormones, such as gibberellins, and the enhancement of the plant's natural defense systems against oxidative stress. mdpi.com Patents related to cyclohexanedione-carboxylic-acid derivatives also suggest their utility as plant growth regulators that can lead to increased yields, partly by inhibiting vegetative growth and redirecting nutrients to flower and fruit development. peerj.com
Environmental Fate and Degradation of Acrylic Acid Derivatives
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily driven by physical and chemical factors in the environment.
When released into the atmosphere, acrylic acid and its derivatives are subject to photochemical degradation. In the gas phase, the dominant degradation pathway is the reaction with photochemically produced hydroxyl radicals (•OH). dcceew.gov.au The atmospheric lifetime of acrylic acid is estimated to be on the order of a few days, indicating it is not a persistent atmospheric pollutant. dcceew.gov.au Reaction with ozone is another potential atmospheric degradation pathway, leading to the formation of compounds like glyoxylic acid and formic acid. dcceew.gov.au The short atmospheric lifetime, estimated to be from several hours to a few days, suggests that long-range atmospheric transport is unlikely. researchgate.net
In aqueous environments, sunlight can also induce photodegradation, although this process is generally slower than in the atmosphere. dcceew.gov.au The presence of an alkene functional group in compounds like 3-(Cyclohex-1-en-1-yl)acrylic acid makes them susceptible to direct photolysis and reactions with photochemically generated reactive species in water. mdpi.com
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of acrylic acid derivatives to hydrolysis is dependent on the pH of the surrounding medium. Carboxylic acid esters, a common class of acrylic acid derivatives, can undergo hydrolysis to form the parent carboxylic acid and an alcohol. nih.gov This reaction can be catalyzed by both acids and bases. nih.gov Generally, base-catalyzed hydrolysis (saponification) of acrylate (B77674) esters is faster than acid-catalyzed hydrolysis. dcceew.gov.aunih.gov However, under typical environmental pH conditions (pH 5-9), the hydrolysis of many acrylic acid esters is relatively slow. nih.gov For acrylic acid itself, it is considered stable to hydrolysis under environmental pH conditions. monash.edu
Biodegradation Pathways
Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the environmental degradation of acrylic acid derivatives.
Acrylic acid is considered to be readily biodegradable in aquatic environments. oekotoxzentrum.ch Studies using activated sludge have shown that acrylic acid can be rapidly and completely degraded by microbial communities. dtu.dkdtu.dk The biodegradation process often involves the breakdown of the acrylic acid molecule into carbon dioxide and water. dtu.dk
The biodegradation of acrylonitrile, a related compound, in activated sludge has been shown to proceed through a two-step pathway, first forming acrylamide (B121943) and then acrylic acid, which is subsequently degraded. nih.gov This suggests that the acrylic acid moiety is a key site for microbial attack. Several bacterial strains, including Pseudomonas sp., have been identified as capable of utilizing acrylamide and acrylic acid as a source of carbon and nitrogen. oecd.org
The rate and extent of biodegradation in activated sludge can be influenced by various factors, including the concentration of the chemical, the density and diversity of the microbial population, and the presence of other organic compounds. dtu.dkiastate.edu
Table 1: Biodegradability of Acrylic Acid in Aquatic Environments
| Test Type | Inoculum | Concentration | Duration | Degradation | Reference |
|---|---|---|---|---|---|
| OECD 301F | Activated Sludge | 100 mg/L | 28 days | >60% | oecd.orgnih.govresearchgate.netibacon.com |
| Closed Bottle | Activated Sludge | 2 mg/L | 28 days | >60% | ibacon.com |
In soil environments, acrylic acid and its derivatives are also subject to microbial degradation. oekotoxzentrum.ch The rate of degradation can be influenced by soil type, pH, temperature, moisture content, and the microbial community present. researchgate.net Acrylic acid is expected to be readily biodegradable in soil. oekotoxzentrum.ch
Studies on polyacrylates (polymers of acrylic acid) in soil have shown that while the polymer backbone degrades slowly, the smaller oligomers and monomers are more readily biodegraded. researchgate.net The degradation of polyacrylate films in soil has been observed to occur at the surface, with the formation of cracks and holes over time. researchgate.net The presence of hydrophilic groups in acrylic acid derivatives suggests they will be mobile in soil and less likely to persist through strong adsorption. oekotoxzentrum.ch
The degradation of alicyclic carboxylic acids, which share structural similarities with the cyclohexene (B86901) ring of this compound, has been studied in soil. These compounds can be derived from the breakdown of natural materials like lignin (B12514952) and are subject to microbial degradation. odu.eduodu.eduosti.gov
Environmental Mobility and Distribution
The environmental mobility and distribution of a chemical are influenced by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.
Acrylic acid is highly soluble in water and has a low vapor pressure, suggesting that if released into the environment, it will predominantly partition to the water compartment. dcceew.gov.auoekotoxzentrum.ch Its high water solubility and low octanol-water partition coefficient (LogP) indicate a low potential for bioaccumulation in organisms. nih.gov
Due to its high water solubility, acrylic acid is expected to be highly mobile in soil and is not expected to significantly adsorb to soil particles or sediment. oekotoxzentrum.chnih.gov This high mobility means it has the potential to leach into groundwater. However, its rapid biodegradation is expected to limit its persistence and transport in the subsurface. oekotoxzentrum.ch For acrylic acid derivatives, their mobility will be influenced by the nature of the substituent groups. For instance, esterification can decrease water solubility and increase the potential for sorption to organic matter in soil and sediment.
Table 2: Physical and Chemical Properties Influencing Environmental Mobility
| Compound | Water Solubility | LogP | Vapor Pressure | Sorption to Soil (Koc) | Reference |
|---|---|---|---|---|---|
| Acrylic Acid | Miscible | 0.35 | 4.1 hPa @ 20°C | Low | oekotoxzentrum.chnih.gov |
| Ethyl Acrylate | 1.5 g/100 mL @ 20°C | 1.18 | 39.5 hPa @ 20°C | Low | petrochemistry.eu |
Leaching Potential to Groundwater and Surface Waters
The potential for this compound to leach into groundwater and surface waters is primarily governed by its water solubility and its adsorption characteristics in soil. While specific data for this compound is not available, the properties of its constituent parts, acrylic acid and cyclohexene, provide insights into its likely behavior.
Acrylic acid itself is highly soluble in water and exhibits low vapor pressure, which means that when released into the soil, it has a high potential to leach into groundwater and surface waters. dcceew.gov.au This leaching is a major route for its removal from soils. dcceew.gov.au The carboxyl group of the acrylic acid moiety can exist in its anionic form, which can influence its mobility in soil. petrochemistry.eu The extent of leaching of carboxylic acids in soil is also dependent on the type of acid and the soil's composition, with some studies showing that certain organic acids can mobilize metals in the soil. nih.gov
The degradation of the compound in soil and water will also affect its leaching potential. Acrylic acid is readily biodegradable under environmental conditions. oekotoxzentrum.ch The biodegradation of polymers based on acrylic acid is inversely correlated with their molecular weight, with smaller molecules like monomers and dimers degrading more rapidly. nih.gov Similarly, cyclohexane (B81311), a related saturated cyclic hydrocarbon, can be biodegraded under both aerobic and anaerobic conditions, although it is considered relatively recalcitrant. frontiersin.orgbattelle.orgnih.gov The biodegradation of the cyclohexene ring in this compound is a possibility, which would reduce the amount of the parent compound available for leaching.
Table 1: Factors Influencing the Leaching Potential of this compound
| Structural Component | Property | Implication for Leaching |
| Acrylic Acid Moiety | High water solubility of acrylic acid dcceew.gov.au | Increased potential for leaching into groundwater and surface waters. |
| Anionic nature of the carboxylate group petrochemistry.eu | Can influence mobility in soil, potentially increasing it. | |
| Cyclohexene Ring | Non-polar hydrocarbon structure | May increase sorption to soil organic matter, potentially reducing leaching. |
| Potential for biodegradation frontiersin.orgbattelle.orgnih.gov | Degradation reduces the amount of compound available for leaching. |
Atmospheric Lifetime and Degradation Products
The atmospheric fate of this compound, a volatile organic compound (VOC), is determined by its atmospheric lifetime and the products formed during its degradation. utexas.eduiigtchem.com The presence of carbon-carbon double bonds in both the acrylic acid and cyclohexene parts of the molecule makes it susceptible to attack by atmospheric oxidants.
The primary atmospheric loss process for volatile organic compounds is their reaction with hydroxyl (•OH) radicals, ozone (O₃), and nitrate (B79036) radicals (NO₃). utexas.edunih.gov For acrylic acid, the dominant atmospheric loss process is the reaction with hydroxyl radicals, leading to an estimated atmospheric lifetime of only a few days. dcceew.gov.au This reaction, along with reactions with ozone, can produce smaller, more oxidized compounds such as glyoxylic acid and formic acid. dcceew.gov.au
The cyclohexene moiety also contains a double bond that is reactive towards these atmospheric oxidants. The atmospheric degradation of cyclic alkenes is initiated by the addition of •OH radicals or ozone to the double bond. This leads to the formation of a variety of oxygenated products, including aldehydes, ketones, and carboxylic acids, through ring-opening and fragmentation reactions. nih.govnoaa.gov
Given the reactivity of both the acrylic acid and cyclohexene functionalities, the atmospheric lifetime of this compound is expected to be short. The degradation will likely proceed through multiple pathways, involving the attack of oxidants on both double bonds. The degradation products would be a complex mixture of smaller, oxygenated compounds resulting from the cleavage of the carbon-carbon double bonds and the breakdown of the cyclohexene ring. These products would have different environmental fates, with some being more water-soluble and others more volatile than the parent compound.
Table 2: Predicted Atmospheric Degradation of this compound
| Reactant | Predicted Reaction Pathway | Potential Degradation Products |
| Hydroxyl Radical (•OH) | Addition to the double bonds of the acrylic acid and cyclohexene moieties. dcceew.gov.auutexas.edu | Smaller aldehydes, ketones, and carboxylic acids from ring-opening and fragmentation. nih.gov |
| Ozone (O₃) | Ozonolysis of the double bonds. dcceew.gov.au | Carbonyl compounds (aldehydes, ketones), carboxylic acids (e.g., glyoxylic acid, formic acid). dcceew.gov.au |
| Nitrate Radical (NO₃) | Reaction with the double bonds, particularly at night. utexas.edu | Organic nitrates and other oxygenated products. nih.gov |
Future Research Directions and Challenges
Development of Sustainable and Economically Viable Synthetic Routes
A primary challenge in the advancement of 3-(cyclohex-1-en-1-yl)acrylic acid chemistry is the development of synthetic pathways that are both environmentally friendly and cost-effective. Current laboratory-scale syntheses often rely on classical methods that may not be suitable for large-scale industrial production due to factors like harsh reaction conditions, use of hazardous reagents, and generation of significant waste.
Future research should focus on:
Catalytic Systems: Investigating novel catalysts, including heterogeneous and biocatalytic systems, to improve reaction efficiency, selectivity, and ease of separation.
Renewable Feedstocks: Exploring routes that utilize bio-based starting materials. For instance, processes that convert sugar-derived molecules like muconic acid and fumaric acid into cyclohexene (B86901) frameworks could offer a sustainable alternative to petroleum-based precursors. rsc.org
Atom Economy: Designing synthetic strategies that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste, a core principle of green chemistry.
A comparative analysis of potential synthetic strategies is presented below:
| Synthetic Approach | Potential Advantages | Key Challenges |
| Traditional Synthesis | Established procedures | Use of stoichiometric reagents, potential for hazardous byproducts, lower atom economy. |
| Catalytic Hydrogenation | High yields, use of commercial catalysts like Raney Nickel. rsc.org | Requires high-pressure hydrogen, catalyst cost and deactivation. |
| Diels-Alder Reactions | Excellent for forming the cyclohexene ring, often high yielding without a catalyst. rsc.org | Availability and stability of diene and dienophile starting materials. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering, substrate scope limitations, and operational stability. |
Exploration of Novel Chemical Transformations and Derivatizations
The structural backbone of this compound, featuring a reactive acrylic acid moiety and a cyclohexene ring, is ripe for chemical modification to generate a diverse library of novel compounds.
Future derivatization efforts could include:
Amide and Ester Formation: Synthesis of a wide array of amides and esters to modulate physicochemical properties like solubility, stability, and bioavailability. Recent studies on similar acrylic acid derivatives have shown that esterification can lead to compounds with significant biological activity. nih.govnih.gov
Cycloaddition Reactions: Utilizing the double bond of the cyclohexene ring in [3+2] and other cycloaddition reactions to construct complex heterocyclic systems. chim.it
Epoxidation and Bromination: Reactions at the cyclohexene double bond, such as epoxidation or bromination, can introduce new functional groups and stereocenters, leading to structurally unique molecules with potentially new biological activities. nih.gov
Polymerization: Using the acrylic acid moiety as a monomer for the synthesis of novel polymers and copolymers with unique properties for material science applications.
Advanced Computational Modeling for Structure-Function Elucidation and Predictive Design
Computational chemistry offers powerful tools to accelerate the discovery and optimization of this compound derivatives.
Key areas for computational research include:
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other methods to predict molecular geometries, spectroscopic properties, and reaction mechanisms. This can help in understanding the compound's fundamental chemical behavior.
Molecular Docking: Simulating the interaction of derivatives with biological targets, such as enzymes or receptors, to predict binding affinity and mode of action. nih.gov This is crucial for guiding the design of new therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of derivatives with their observed biological activity or physical properties. These models can then be used to predict the properties of yet-unsynthesized compounds.
Predictive Toxicology: Using computational models to estimate the potential toxicity and adverse effects of new derivatives early in the design phase, reducing reliance on extensive experimental testing.
In Vitro Biological Target Identification and Validation for Therapeutic Applications
Identifying and validating the biological targets of this compound and its derivatives is a critical step toward their development as therapeutic agents. While related structures have shown promise, dedicated research on this specific compound is needed.
Future research should focus on:
Broad-Spectrum Screening: Testing the compound and its derivatives against a wide range of biological assays to identify potential activities, such as antimicrobial, anti-inflammatory, or anticancer effects. mdpi.com
Mechanism of Action Studies: Once a biological activity is identified, detailed studies are required to elucidate the specific molecular mechanism. For instance, if a derivative shows anticancer potential, studies could investigate its effect on tubulin polymerization, cell cycle progression, and apoptosis. nih.govnih.gov
Enzyme Inhibition Assays: Given that many drugs function by inhibiting enzymes, screening derivatives against panels of therapeutically relevant enzymes is a promising strategy.
Cell-Based Assays: Utilizing human cell cultures, such as peripheral blood mononuclear cells (PBMCs), to assess cytotoxicity and effects on cellular processes like cytokine production, providing insights into potential immunomodulatory or anti-inflammatory properties. mdpi.com
Innovative Applications in Material Science and Bio-based Product Development
The polymerizable nature of the acrylic acid functional group opens up possibilities for applications in material science.
Future research directions include:
Novel Polymers and Coatings: Developing polymers based on this compound for use in advanced coatings, adhesives, and sealants. Acrylate-based polymers are known for providing water resistance, durability, and excellent weathering properties. petrochemistry.eu
Superabsorbent Polymers: Exploring the potential for creating cross-linked polymers capable of absorbing large amounts of liquid, for applications in agriculture or hygiene products. oekotoxzentrum.ch
Bio-based Materials: Incorporating this monomer into bio-based or biodegradable polymer backbones to create more sustainable plastics and composite materials.
Functional Surfaces: Grafting the molecule onto surfaces to impart specific properties, such as hydrophobicity, biocompatibility, or antimicrobial activity.
Comprehensive Environmental Impact Assessments and Green Chemistry Principles
As with any chemical intended for broader use, a thorough assessment of its environmental footprint is essential.
Key challenges and research areas are:
Biodegradability Studies: Conducting rigorous testing to determine the rate and extent of biodegradation of this compound and its derivatives in various environmental compartments (soil, water). While simple acrylic acids are often readily biodegradable, the addition of the cyclohexene ring may alter this profile. oekotoxzentrum.chbamm.net
Ecotoxicity Evaluation: Assessing the toxicity of the compound to a range of aquatic and terrestrial organisms, including algae, invertebrates, and fish, to understand its potential ecological risks. petrochemistry.euoekotoxzentrum.ch
Application of Green Chemistry Metrics: Systematically applying metrics such as atom economy, E-factor (environmental factor), and process mass intensity (PMI) to evaluate and compare the "greenness" of different synthetic strategies, ensuring that future development aligns with the principles of sustainability.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-(Cyclohex-1-en-1-yl)acrylic acid, and how can reaction efficiency be validated?
- Methodology : A common approach involves cyclization reactions using catalysts like triflic acid (for sequential cyclization) or DBU (1,8-diazabicycloundec-7-ene) in tetrahydrofuran (THF) at elevated temperatures (e.g., 50°C for 16 hours) . Post-synthesis, validate purity using thin-layer chromatography (TLC) and confirm structure via NMR. For example, characteristic peaks such as δ 6.64 (s, 1H) for the cyclohexene proton and δ 8.16 (d, , 1H) for the aromatic region align with literature data .
Q. What safety precautions are critical when handling this compound?
- Methodology : Adopt OSHA-compliant practices:
- Use P95 respirators for minor dust exposure and chemical-resistant gloves (e.g., nitrile) to prevent skin contact .
- Conduct reactions in fume hoods to avoid inhalation of vapors or aerosols .
- Store the compound in sealed containers under dry conditions to prevent degradation .
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- Methodology :
- NMR : Assign protons using and NMR. For example, the cyclohexene double bond typically appears at δ 5.5–6.5 ppm in NMR .
- LC-MS : Confirm molecular weight via high-resolution mass spectrometry (HRMS) with ESI+ ionization .
- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm for purity assessment .
Advanced Research Questions
Q. How can computational methods like DFT and Hirshfeld surface analysis resolve structural ambiguities in derivatives of this compound?
- Methodology :
- Perform density functional theory (DFT) calculations to optimize geometry and compare with X-ray crystallography data (e.g., bond lengths and angles) .
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O bonds) in crystal packing .
- Example: A study resolved disorder in cyclohexene rings using these methods, achieving a data-to-parameter ratio of 10.4 in crystallographic refinement .
Q. What strategies optimize regioselectivity in nucleophilic substitution reactions involving the carboxylic acid group?
- Methodology :
- Activate the carboxylic acid with coupling agents (e.g., DCC/DMAP) to form esters or amides selectively .
- Control solvent polarity (e.g., DMF for polar intermediates) to favor substitution over elimination .
- Monitor reaction progress via NMR for real-time adjustment of stoichiometry .
Q. How do contradictory data on oxidation products arise, and how can they be reconciled?
- Methodology :
- Root Cause : Variations in oxidizing agents (e.g., KMnO₄ vs. CrO₃) may yield cyclohexene-1,2-dicarboxylic acid vs. ketone derivatives .
- Resolution : Use GC-MS to identify side products and adjust reaction conditions (e.g., pH, temperature) to suppress competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
